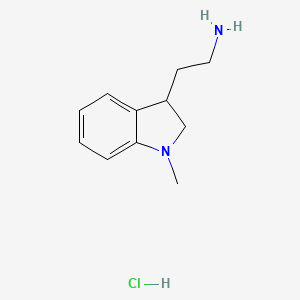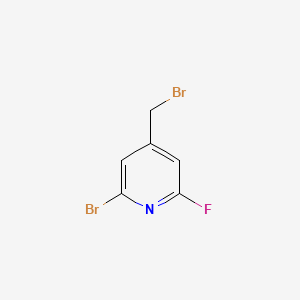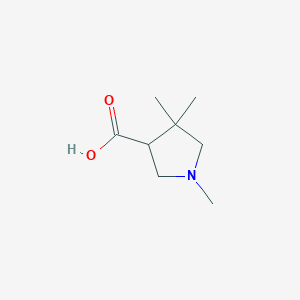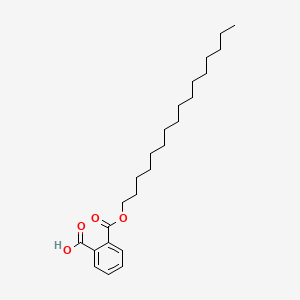![molecular formula C13H14BrClN2O2 B12958712 (R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one is a complex organic compound with a unique structure that includes bromine, chlorine, and nitrogen atoms
Méthodes De Préparation
The synthesis of ®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include halogenation reactions to introduce bromine and chlorine atoms, followed by cyclization reactions to form the hexahydro-benzo[f]pyrazino[2,1-c][1,4]oxazepin ring system. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: The compound might be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar compounds include other halogenated benzo[f]pyrazino[2,1-c][1,4]oxazepin derivatives. Compared to these, ®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one is unique due to its specific combination of bromine and chlorine atoms, which may confer distinct chemical and biological properties. Other similar compounds might include:
- 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- Various sulfur compounds with similar ring structures
This detailed article provides a comprehensive overview of ®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H14BrClN2O2 |
|---|---|
Poids moléculaire |
345.62 g/mol |
Nom IUPAC |
(4aR)-8-bromo-7-chloro-9-methyl-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C13H14BrClN2O2/c1-7-4-9-12(11(15)10(7)14)19-6-8-5-16-2-3-17(8)13(9)18/h4,8,16H,2-3,5-6H2,1H3/t8-/m1/s1 |
Clé InChI |
BIPNENRQBQCBOA-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1Br)Cl)OC[C@H]3CNCCN3C2=O |
SMILES canonique |
CC1=CC2=C(C(=C1Br)Cl)OCC3CNCCN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)











